molecular formula C13H14BrN5O B2455799 (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-bromopyridin-3-yl)methanone CAS No. 1795212-69-9

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-bromopyridin-3-yl)methanone

Cat. No. B2455799
CAS RN: 1795212-69-9
M. Wt: 336.193
InChI Key: UHINFKPLJZHASJ-UHFFFAOYSA-N
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Description

This compound is a derivative of 1H-1,2,3-triazol-4-yl and piperidin-1-yl, with a methanone group attached to a 5-bromopyridin-3-yl . It is related to a class of compounds that have been studied for their in vitro cytotoxic activity against various cancer cell lines .


Synthesis Analysis

The synthesis of similar compounds involves the design and creation of a library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives . The process includes cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by spectral data . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .


Chemical Reactions Analysis

These compounds have been evaluated for their tubulin polymerization inhibition study . They have shown to induce apoptosis via cell cycle arrest at the sub-G1 and G2/M phase .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include thermal stability with decomposition onset temperatures ranging from 147–228 °C . They also exhibit acceptable densities (1.77–1.80 g cm−3) and optimal oxygen balance .

Scientific Research Applications

Ligand for Transition Metals

3-Bromo-1H-1,2,4-triazole is used as a ligand for transition metals to create coordination complexes . These complexes can be used in a variety of applications, including catalysis, materials science, and medicinal chemistry.

Catalyst for Ester Synthesis

This compound has the ability to accept and transfer acyl groups in synthetic reactions, making it a useful catalyst for the synthesis of esters .

Antiviral Applications

Triazoles, including this compound, have been found to have antiviral properties . They can be used in the development of antiviral drugs, which can be used to treat a variety of viral infections.

Anti-inflammatory Applications

Triazoles also have anti-inflammatory properties . This makes them useful in the development of drugs to treat conditions characterized by inflammation, such as arthritis and autoimmune diseases.

Anticancer Applications

Triazoles have been found to have anticancer properties . They can be used in the development of drugs to treat various types of cancer.

Antimicrobial Applications

Triazoles have antimicrobial activities . They can be used in the development of drugs to treat bacterial and fungal infections.

Bioconjugation

1,2,3-Triazoles have found broad applications in bioconjugation . This involves attaching a small molecule, such as a drug or a fluorescent dye, to a biomolecule, such as a protein or a nucleic acid. This can be used in a variety of applications, including drug delivery and fluorescent imaging.

Materials Science

1,2,3-Triazoles have applications in materials science . They can be used in the synthesis of polymers with unique properties, such as high strength, flexibility, or resistance to heat or chemicals.

Mechanism of Action

The mechanism of action of these compounds involves their interaction with tubulin. According to molecular modelling studies, these compounds bind to the colchicine binding site of the tubulin .

Safety and Hazards

The safety of these compounds has been evaluated on MRC-5 as a normal cell line . Some of the compounds have demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin .

Future Directions

Future directions could involve the design and synthesis of more substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives . Further investigation of their biological activities, such as their apoptosis-inducing ability and tubulin polymerization inhibition, could also be explored .

properties

IUPAC Name

(5-bromopyridin-3-yl)-[4-(triazol-1-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN5O/c14-11-7-10(8-15-9-11)13(20)18-4-1-12(2-5-18)19-6-3-16-17-19/h3,6-9,12H,1-2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHINFKPLJZHASJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CN=N2)C(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-bromopyridin-3-yl)methanone

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